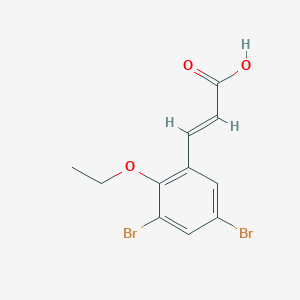
(2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid: is an organic compound characterized by the presence of a prop-2-enoic acid group attached to a 3,5-dibromo-2-ethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid typically involves the bromination of a suitable precursor followed by the introduction of the ethoxy group and the prop-2-enoic acid moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a single bond and forming the corresponding saturated acid.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated acids.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It can be used as a probe to investigate biological pathways and mechanisms.
Medicine: In medicine, this compound may serve as a lead compound for the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and ethoxy group play a crucial role in its binding affinity and specificity. The prop-2-enoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
(2E)-3-(3,5-dichloro-2-ethoxyphenyl)prop-2-enoic acid: Similar structure but with chlorine atoms instead of bromine.
(2E)-3-(3,5-dimethyl-2-ethoxyphenyl)prop-2-enoic acid: Similar structure but with methyl groups instead of bromine.
(2E)-3-(3,5-difluoro-2-ethoxyphenyl)prop-2-enoic acid: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: The presence of bromine atoms in (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid imparts unique reactivity and biological activity compared to its analogs. Bromine atoms are larger and more polarizable than chlorine, methyl, or fluorine atoms, which can influence the compound’s chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O3/c1-2-16-11-7(3-4-10(14)15)5-8(12)6-9(11)13/h3-6H,2H2,1H3,(H,14,15)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMOQXLVVVKFID-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)Br)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2359154.png)
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/new.no-structure.jpg)
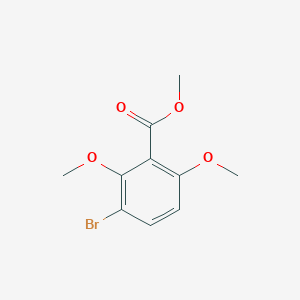
![6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2359160.png)

![2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2359162.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2359163.png)
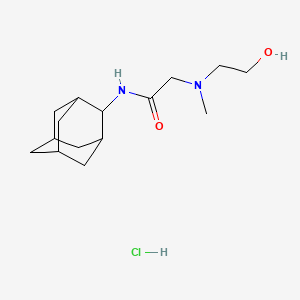
![1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B2359165.png)

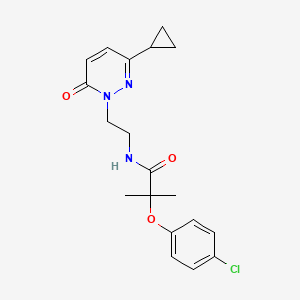
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2359170.png)
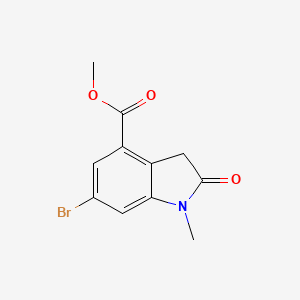
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2359176.png)
